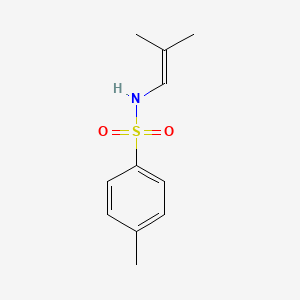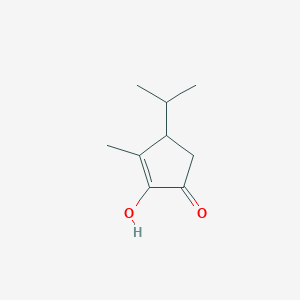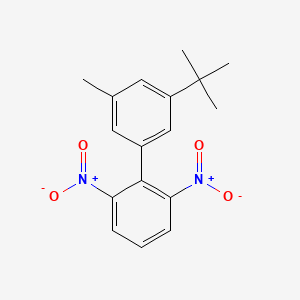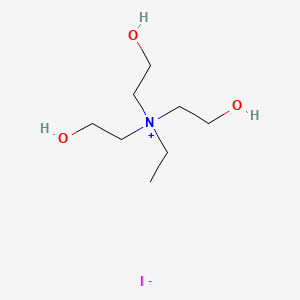
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is a quaternary ammonium compound with a molecular formula of C8H20INO3. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an ethyl group, two hydroxyethyl groups, and a hydroxy group attached to an ammonium ion, with iodide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)ethan-1-amine with an alkylating agent such as methyl iodide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new quaternary ammonium salts with different halide ions.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the efficiency of detergents in cleaning processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar structure but lacks the ethyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.
N,N-Di-(2-hydroxyethyl)aniline: Contains an aromatic ring instead of the ethyl group.
Uniqueness
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is unique due to its specific combination of an ethyl group and two hydroxyethyl groups attached to the ammonium ion. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring the reduction of surface tension and stabilization of emulsions.
Eigenschaften
CAS-Nummer |
113818-01-2 |
|---|---|
Molekularformel |
C8H20INO3 |
Molekulargewicht |
305.15 g/mol |
IUPAC-Name |
ethyl-tris(2-hydroxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H20NO3.HI/c1-2-9(3-6-10,4-7-11)5-8-12;/h10-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HUPOYPVCTHYDQT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CCO)(CCO)CCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


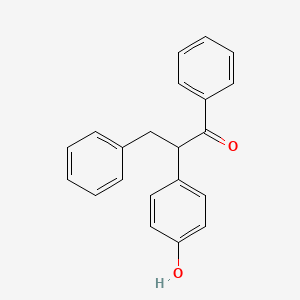
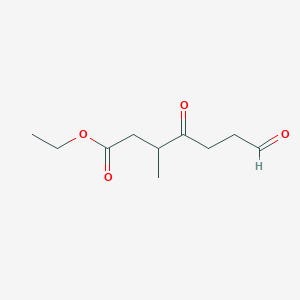
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

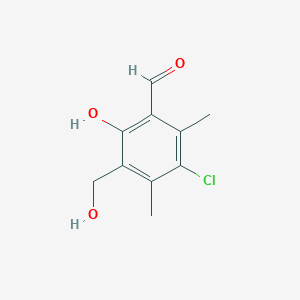
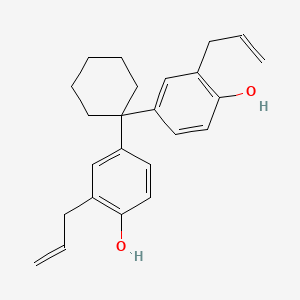
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)
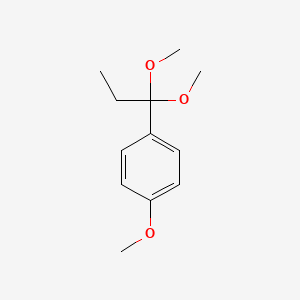
![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
